![molecular formula C9H9NO2 B109912 3,4-Dihydroisoquinoline-6,7-diol CAS No. 4602-83-9](/img/structure/B109912.png)
3,4-Dihydroisoquinoline-6,7-diol
Overview
Description
3,4-Dihydroisoquinoline-6,7-diol is a chemical compound . It is used as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .Chemical Reactions Analysis
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .Physical And Chemical Properties Analysis
3,4-Dihydroisoquinoline-6,7-diol is a yellow to brownish crystalline powder or flakes .Scientific Research Applications
Heterocyclic Compound Synthesis
3,4-Dihydroisoquinoline-6,7-diol is used in the synthesis of heterocyclic compounds . For instance, it reacts with o-quinone methides to produce 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines . This reaction opens a route to various polyaminals of heterocyclic series .
Antagonists of Muscarinic M4 Receptors
Among the condensed benzo[5,6][1,3]oxazino[2,3-a]isoquinolines, highly selective antagonists of muscarinic M4 receptors are known . These compounds are of interest as structural analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines .
Electrosynthesis
3,4-Dihydroisoquinoline-6,7-diol can be used in the electrosynthesis process . The Co-modulated electronic environment for Ni(II)/Ni(III) redox-looping in CoNi-LDH boosts the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .
Hydrogen Production
In the field of sustainable energy, 3,4-Dihydroisoquinoline-6,7-diol can be used in the production of hydrogen . The assembled flow-cell device with CC@CoNi-LDH anode and CC@CoNi-NC cathode only requires low cell voltage and electricity consumption of 1.6 V and 3.50 kWh per cubic meter of H2 .
Synthesis of 6,7-Dimethoxy-3,4-Dihydroisoquinoline
3,4-Dihydroisoquinoline-6,7-diol can be used in the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline . This compound is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) .
properties
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQVMIYUGOTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421366 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline-6,7-diol | |
CAS RN |
4602-83-9 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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